molecular formula C9H6F3NO B2914108 5-Methoxy-2-(trifluoromethyl)benzonitrile CAS No. 1214346-63-0

5-Methoxy-2-(trifluoromethyl)benzonitrile

Cat. No.: B2914108
CAS No.: 1214346-63-0
M. Wt: 201.148
InChI Key: LRPCNNYGBQRKMQ-UHFFFAOYSA-N
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Description

5-Methoxy-2-(trifluoromethyl)benzonitrile: is an organic compound with the molecular formula C9H6F3NO . It is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to a benzonitrile core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-(trifluoromethyl)benzonitrile typically involves the introduction of the trifluoromethyl group and the methoxy group onto a benzonitrile core. One common method involves the reaction of 5-methoxybenzonitrile with a trifluoromethylating agent under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(trifluoromethyl)benzonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards its target, thereby increasing its efficacy .

Comparison with Similar Compounds

  • 5-Methoxy-2-(trifluoromethyl)benzaldehyde
  • 5-Methoxy-2-(trifluoromethyl)benzoic acid
  • 5-Methoxy-2-(trifluoromethyl)benzylamine

Comparison: The trifluoromethyl group enhances its chemical stability and lipophilicity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

5-methoxy-2-(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO/c1-14-7-2-3-8(9(10,11)12)6(4-7)5-13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPCNNYGBQRKMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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